molecular formula C14H22N2O4 B13929944 1-O-tert-butyl 3-O-methyl 3-(2-cyanoethyl)pyrrolidine-1,3-dicarboxylate

1-O-tert-butyl 3-O-methyl 3-(2-cyanoethyl)pyrrolidine-1,3-dicarboxylate

Cat. No.: B13929944
M. Wt: 282.34 g/mol
InChI Key: CROAAHFYPVUNKP-UHFFFAOYSA-N
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Description

1-O-tert-butyl 3-O-methyl 3-(2-cyanoethyl)pyrrolidine-1,3-dicarboxylate is an organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a tert-butyl group, a methyl group, and a cyanoethyl group attached to a pyrrolidine ring. It is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C14H22N2O4

Molecular Weight

282.34 g/mol

IUPAC Name

1-O-tert-butyl 3-O-methyl 3-(2-cyanoethyl)pyrrolidine-1,3-dicarboxylate

InChI

InChI=1S/C14H22N2O4/c1-13(2,3)20-12(18)16-9-7-14(10-16,6-5-8-15)11(17)19-4/h5-7,9-10H2,1-4H3

InChI Key

CROAAHFYPVUNKP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(CCC#N)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-O-tert-butyl 3-O-methyl 3-(2-cyanoethyl)pyrrolidine-1,3-dicarboxylate typically involves the reaction of pyrrolidine derivatives with tert-butyl and methyl groups under specific conditions. One common method involves the use of flow microreactor systems, which allow for efficient and sustainable synthesis of tertiary butyl esters

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch processes or continuous flow processes. The use of flow microreactor systems is particularly advantageous in industrial production due to their efficiency and sustainability . These systems enable precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

1-O-tert-butyl 3-O-methyl 3-(2-cyanoethyl)pyrrolidine-1,3-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyanoethyl group to other functional groups.

    Substitution: The tert-butyl and methyl groups can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other derivatives.

Scientific Research Applications

1-O-tert-butyl 3-O-methyl 3-(2-cyanoethyl)pyrrolidine-1,3-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-O-tert-butyl 3-O-methyl 3-(2-cyanoethyl)pyrrolidine-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The tert-butyl and methyl groups contribute to its reactivity, allowing it to participate in various chemical reactions. The cyanoethyl group can interact with enzymes and other biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-O-tert-butyl 3-O-methyl 3-(2-cyanoethyl)pyrrolidine-1,3-dicarboxylate is unique due to the presence of both tert-butyl and cyanoethyl groups, which confer distinct reactivity and stability. This combination of functional groups makes it particularly valuable in organic synthesis and medicinal chemistry, where it can be used to create novel compounds with specific properties.

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